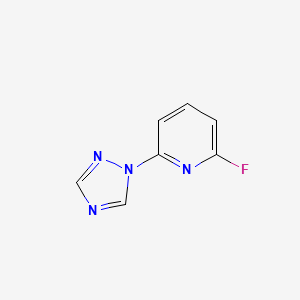
2-fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Inhibitor of Met Kinase Superfamily
The compound BMS-777607, a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been identified as a potent and selective inhibitor of the Met kinase superfamily. It exhibits significant tumor stasis in Met-dependent gastric carcinoma models and has progressed into phase I clinical trials due to its effective in vivo efficacy and favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
2. Synthesis of Carboxamides
A study involving the synthesis of carboxamides describes the reactions of carboxylic acids and amines with 1-methyl-2-fluoropyridinium salt, leading to the formation of corresponding carboxamides in good yields. This method represents a significant advancement in carboxamide synthesis (T. Mukaiyama et al., 1976).
3. Ligands for Serotonin 5HT1A Receptors
Mefway analogs, including derivatives of 2-fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide, have been synthesized and evaluated as ligands for serotonin 5HT1A receptors. These compounds are used in PET imaging to study the 5-HT1A receptors, with different isomers being synthesized to evaluate stability and binding affinities (Joanne P. Thio et al., 2014).
4. Crystal Structure and DFT Study
The crystal structure and density functional theory (DFT) study of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, reveal insights into the molecular structure, electrostatic potential, and physicochemical properties. This provides valuable information for understanding the behavior and potential applications of similar compounds (Y. Qin et al., 2019).
5. Imaging of Serotonin 1A Receptors
Studies on the compound 18F-Mefway, closely related to this compound, have been conducted to evaluate its use in imaging serotonin 1A receptors in humans. This research compares the effectiveness of 18F-Mefway with another compound, 18F-FCWAY, in quantifying 5-HT1A receptors, highlighting its potential in PET imaging (J. Choi et al., 2015).
Propriétés
IUPAC Name |
2-fluoro-N-(1-methylcyclohexyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-13(6-3-2-4-7-13)16-12(17)10-5-8-15-11(14)9-10/h5,8-9H,2-4,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVBOAQOYTWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)



![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)




![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)




